2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , which can lead to antitumor activity.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could affect multiple pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Some imidazole derivatives have been found to show considerable cytotoxicity , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the presence or absence of certain substances can influence the synthesis of imidazole derivatives . For instance, in the presence of N,N-dimethylformamide/sulfur, a certain imidazole derivative was obtained, while in the absence of sulfur, a different compound was obtained .
Biochemical Analysis
Biochemical Properties
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity. The compound’s interaction with these enzymes can modulate phosphorylation states of various proteins, thereby affecting signal transduction pathways. Additionally, this compound has shown binding affinity to certain receptors, which can alter receptor-mediated cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and profound. It has been found to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. For instance, the compound can modulate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. For example, its binding to kinase enzymes can prevent the phosphorylation of downstream targets, thereby inhibiting signal transduction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in cell cultures has revealed sustained effects on cell signaling and metabolism, although the magnitude of these effects may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. For instance, its accumulation in tumor tissues can enhance its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, can enable it to interact with DNA and transcription factors, thereby influencing gene expression . Similarly, its localization in the mitochondria can affect cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with pyridine-4-carboxaldehyde under acidic conditions to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . Another approach involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine can be compared with other similar compounds, such as:
1H-Benzo[d]imidazole: Lacks the pyridine moiety, which may result in different biological activities and chemical reactivity.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of a pyridine ring, which can alter its electronic properties and reactivity.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: A more complex derivative with additional functional groups, potentially offering enhanced biological activity.
The unique combination of benzimidazole and pyridine rings in this compound imparts distinct properties that make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVVCLDIDIEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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